2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) . The reaction is often carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of safety, efficiency, and scalability. For example, the use of a packed reactor containing commercial manganese dioxide can facilitate the oxidation of oxazolines to oxazoles under flow conditions .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Substitution: Reactions with electrophiles or nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and other halogenated compounds.
Reaction Conditions: Elevated temperatures (70–90°C) and inert atmospheres are commonly used to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole is used in a variety of scientific research applications:
Mechanism of Action
The mechanism by which 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its isopropyl and dimethyl substituents influence its chemical behavior, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
4,4-dimethyl-2-propan-2-yl-5H-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)7-9-8(3,4)5-10-7/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZIWAHRZFZLPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(CO1)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302449 |
Source
|
Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34575-25-2 |
Source
|
Record name | 34575-25-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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